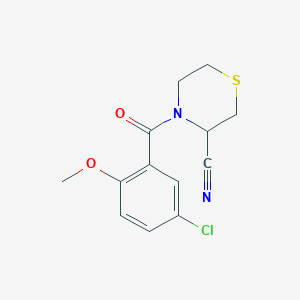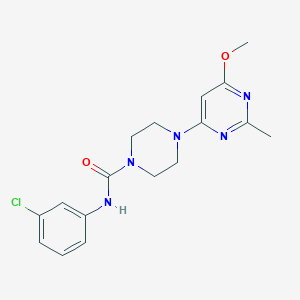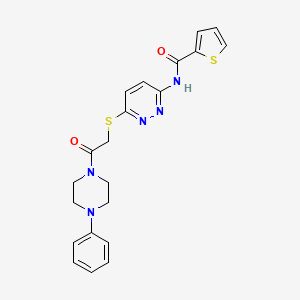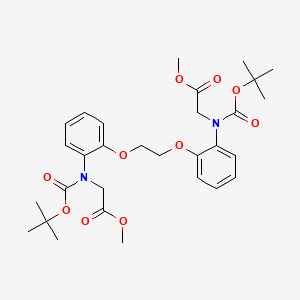
4-(N,N-dimethylsulfamoyl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N,N-dimethylsulfamoyl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C22H28N4O4S2 and its molecular weight is 476.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of novel benzamides and their metal complexes. For example, Khatiwora et al. (2013) described the synthesis of new benzamides and their copper and cobalt complexes, analyzing their structures and evaluating their antibacterial activity against various bacterial strains. The structural features were determined using various analytical techniques, and the compounds exhibited significant antibacterial activities, with copper complexes showing enhanced activities compared to the free ligands (Khatiwora et al., 2013).
Bioactivity Studies
Research on novel piperidine derivatives by Sugimoto et al. (1990) evaluated anti-acetylcholinesterase (anti-AChE) activity. They found that certain substitutions on the benzamide moiety significantly enhanced activity, identifying potent inhibitors of AChE. This has implications for developing therapeutic agents for conditions like dementia (Sugimoto et al., 1990).
Metabolic Studies
Hvenegaard et al. (2012) investigated the oxidative metabolism of Lu AA21004, identifying several metabolites and the enzymes responsible for these transformations. This study provides insights into the metabolic pathways of novel antidepressants, highlighting the role of various cytochrome P450 enzymes in drug metabolism (Hvenegaard et al., 2012).
QSAR and Molecular Dynamics
Al-Masoudi et al. (2011) conducted a quantitative structure-activity relationship (QSAR) study on new benzothiazoles derived substituted piperazine derivatives. This research provides a theoretical foundation for understanding the relationship between molecular structure and biological activity, aiding in the design of more effective compounds (Al-Masoudi et al., 2011).
Corrosion Inhibition
Kaya et al. (2016) explored the corrosion inhibition properties of piperidine derivatives on iron, combining quantum chemical calculations and molecular dynamics simulations. Their findings suggest potential applications of these compounds in protecting metals from corrosion, a crucial aspect in industrial applications (Kaya et al., 2016).
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S2/c1-25(2)32(29,30)18-8-6-17(7-9-18)20(27)24-15-16-10-13-26(14-11-16)22(28)19-5-4-12-23-21(19)31-3/h4-9,12,16H,10-11,13-15H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOETUDGHWMCIRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)C3=C(N=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(4-bromophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methoxyquinoline](/img/structure/B2634843.png)
![3-benzyl-7-[(2-morpholin-4-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2634845.png)

![2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B2634847.png)


![N-(3-{4-[(4-methyl-1,3-thiazol-2-yl)amino]piperidin-1-yl}-3-oxopropyl)prop-2-enamide](/img/structure/B2634856.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(3-methylpiperidin-1-yl)-3-nitrobenzoate](/img/structure/B2634858.png)




